Galeopsin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

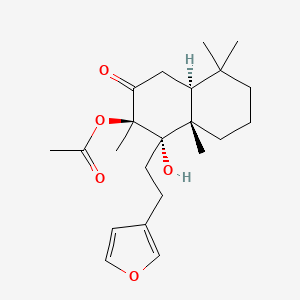

Galeopsin is a natural compound belonging to the diterpenoid class. It was first discovered in the Galeopsis plant. This compound exhibits various pharmacological activities, including antioxidant, antiviral, antibacterial, and anti-inflammatory properties . It has also shown potential neuroprotective effects, which may be attributed to its antioxidant and anti-inflammatory characteristics .

准备方法

Galeopsin is typically extracted from the Galeopsis plant. The extraction methods include solvent extraction, distillation, and other techniques . In a laboratory setting, this compound can be synthesized by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter .

化学反应分析

Galeopsin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Galeopsin has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in chemical studies due to its unique structure and properties.

Biology: It is studied for its potential biological activities, including its effects on various cell lines.

Medicine: this compound has shown promise in medical research, particularly for its anti-inflammatory and anti-cancer properties. .

作用机制

Galeopsin exerts its effects by inhibiting the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-activated RAW 264.7 macrophages. This inhibition reduces inflammation and has potential anti-cancer effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress.

相似化合物的比较

Galeopsin is unique due to its specific structure and biological activities. Similar compounds include:

Persianone: (CAS#170894-20-9)

Hispanone: (CAS#82462-67-7)

Leojaponin: (CAS#864817-63-0)

Coronarin E: (CAS#117591-81-8)

Hedychenone: (CAS#56324-54-0)

These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures. They also exhibit different physicochemical properties, bioactivities, and pharmacological properties .

生物活性

Galeopsin, a labdane diterpenoid found in various plant species, particularly within the Galeopsis genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Profile

This compound is structurally classified as a labdane diterpenoid. Its chemical structure contributes to its biological activities, including interactions with cellular pathways involved in inflammation and apoptosis. The compound has been identified alongside other diterpenoids in various studies, highlighting its potential therapeutic applications.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating the effects of labdane diterpenes on macrophages, this compound demonstrated the ability to inhibit nitric oxide (NO) production effectively. The study reported an IC50 value between 1 and 10 µM for this compound in reducing NO production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS) . This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.

2. Cytotoxicity and Apoptosis Induction

This compound has also been studied for its cytotoxic effects against various cancer cell lines. A study highlighted that this compound derivatives could induce apoptosis by activating caspase-8, leading to mitochondrial signaling alterations . The compound's ability to trigger apoptotic pathways suggests its potential as an anticancer agent.

3. Neuroprotective Effects

In addition to its anti-inflammatory and cytotoxic properties, this compound has shown neuroprotective effects. Extracts from Galeopsis bifida, which contain this compound, have been linked to antioxidant activities and central nervous system (CNS) protective effects . These findings suggest that this compound may mitigate oxidative stress-related damage in neural tissues.

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Giron et al. evaluated the anti-inflammatory effects of this compound alongside other diterpenes. The researchers found that this compound significantly reduced TNF-α production in activated macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of labdane diterpenoids, this compound was shown to possess notable cytotoxicity against several tumor cell lines. The mechanism involved apoptosis induction through caspase activation, positioning this compound as a candidate for further development in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Effect | IC50 Value | Cell Type/Model |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NO production | 1-10 µM | RAW 264.7 macrophages |

| Cytotoxicity | Induction of apoptosis | Varies | Various tumor cell lines |

| Neuroprotective | Antioxidant activity | Not specified | CNS models |

属性

IUPAC Name |

[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJBQDXBZONMK-MQGJPIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。